![molecular formula C17H18ClNO5S B2939555 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide CAS No. 946213-72-5](/img/structure/B2939555.png)
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide involves the inhibition of various enzymes and proteins that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit cancer cell migration and invasion. Furthermore, it has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide in lab experiments is its potent anticancer activity. Additionally, it exhibits relatively low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the main limitations of using this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective anticancer agents.
Synthesis Methods
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide involves the reaction of 4-chlorobenzylamine with 3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonyl chloride in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[(4-chlorophenyl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c18-14-4-2-13(3-5-14)11-19-25(20,21)9-1-8-22-15-6-7-16-17(10-15)24-12-23-16/h2-7,10,19H,1,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHFHAAWMYVYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate](/img/structure/B2939473.png)
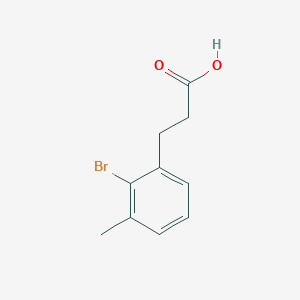
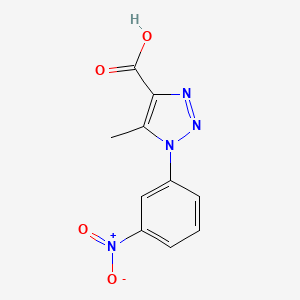
![2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2939480.png)
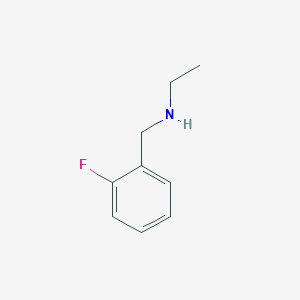
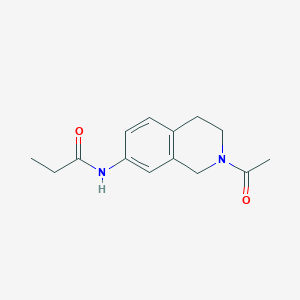
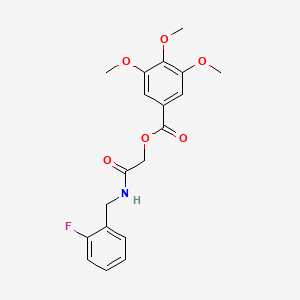

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2939489.png)
![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide](/img/structure/B2939490.png)

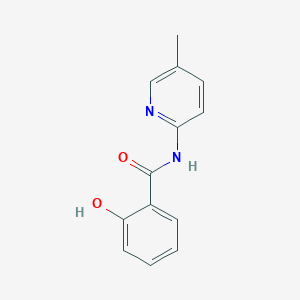
![N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939494.png)
![3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2939495.png)